molecular formula C33H24N2O2 B339402 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide

Katalognummer: B339402
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: LOVQOOGOFBSKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-methyl-N-[4-(2-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide
  • 6-methyl-N-[4-(3-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide

Uniqueness

6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C33H24N2O2

Molekulargewicht

480.6 g/mol

IUPAC-Name

6-methyl-N-(4-naphthalen-1-yloxyphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C33H24N2O2/c1-22-14-19-30-28(20-22)29(21-31(35-30)24-9-3-2-4-10-24)33(36)34-25-15-17-26(18-16-25)37-32-13-7-11-23-8-5-6-12-27(23)32/h2-21H,1H3,(H,34,36)

InChI-Schlüssel

LOVQOOGOFBSKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.